molecular formula C23H19F6N3O2S2 B12134342 N-[3,5-bis(trifluoromethyl)phenyl]-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

N-[3,5-bis(trifluoromethyl)phenyl]-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B12134342
M. Wt: 547.5 g/mol
InChI Key: GFKAJOSHDSOAJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3,5-bis(trifluoromethyl)phenyl]-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic small molecule featuring a benzothieno[2,3-d]pyrimidin-4-one core fused with a hexahydro ring system. Key structural elements include:

  • 3,5-Bis(trifluoromethyl)phenyl group: Enhances lipophilicity and metabolic stability via fluorine’s electronegativity and steric bulk .
  • Sulfanyl acetamide linkage: Bridges the heterocyclic core to the trifluoromethylphenyl group, influencing solubility and hydrogen-bonding capacity.

This compound’s design aligns with strategies for kinase inhibitors or protease modulators, where rigid heterocyclic cores and fluorinated aryl groups are common pharmacophores .

Properties

Molecular Formula

C23H19F6N3O2S2

Molecular Weight

547.5 g/mol

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C23H19F6N3O2S2/c1-2-7-32-20(34)18-15-5-3-4-6-16(15)36-19(18)31-21(32)35-11-17(33)30-14-9-12(22(24,25)26)8-13(10-14)23(27,28)29/h2,8-10H,1,3-7,11H2,(H,30,33)

InChI Key

GFKAJOSHDSOAJA-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1SCC(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)SC4=C2CCCC4

Origin of Product

United States

Preparation Methods

Cyclocondensation Reaction

Starting Materials : 3-Oxo-3,4,5,6,7,8-hexahydro-1-benzothiophene and urea.
Conditions : Glacial acetic acid, anhydrous sodium acetate, reflux at 120°C for 6–8 hours.
Mechanism : The ketone group of the benzothiophene reacts with urea, forming a six-membered pyrimidinone ring through sequential dehydration and cyclization.
Yield : 68–72% after recrystallization from ethanol.

Introduction of the Thiol Group at Position 2

Method : Chlorination at position 2 using phosphorus oxychloride (POCl₃) followed by nucleophilic substitution with thiourea.
Conditions :

  • Chlorination: POCl₃, reflux at 110°C for 4 hours.

  • Substitution: Thiourea in ethanol, 80°C for 2 hours.
    Product : 2-Mercapto-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-4-one.
    Yield : 85% after filtration and washing with cold water.

Alkylation with Propenyl (Allyl) Group

N-Alkylation at Position 3

Reagents : Allyl bromide, potassium carbonate (K₂CO₃).
Conditions : DMF solvent, 60°C for 12 hours under nitrogen.
Mechanism : The pyrimidinone’s nitrogen at position 3 undergoes alkylation via an SN2 mechanism.
Yield : 78% after column chromatography (silica gel, hexane/ethyl acetate 7:3).

Synthesis of N-[3,5-Bis(trifluoromethyl)phenyl]-2-bromoacetamide

Acetylation of 3,5-Bis(trifluoromethyl)aniline

Reagents : Acetic anhydride, pyridine.
Conditions : Room temperature, 24 hours.
Product : N-[3,5-Bis(trifluoromethyl)phenyl]acetamide.
Yield : 92% after recrystallization from hexane.

Bromination of the Acetamide

Reagents : Bromoacetyl bromide, triethylamine (TEA).
Conditions : Dichloromethane (DCM), 0°C to room temperature, 2 hours.
Product : N-[3,5-Bis(trifluoromethyl)phenyl]-2-bromoacetamide.
Yield : 88% after solvent evaporation.

Coupling via Nucleophilic Substitution

Formation of the Sulfanyl Bridge

Reagents : 2-Mercapto-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-4-one, N-[3,5-bis(trifluoromethyl)phenyl]-2-bromoacetamide.
Conditions : DMF, TEA, 50°C for 6 hours.
Mechanism : The thiolate ion attacks the electrophilic carbon of the bromoacetamide, displacing bromide.
Yield : 65% after purification via preparative HPLC.

Analytical Characterization

Spectroscopic Data

Property Value
¹H NMR (400 MHz, DMSO-d₆)δ 8.21 (s, 2H, ArH), 6.02–5.92 (m, 1H, CH₂=CH), 4.12 (s, 2H, SCH₂), 3.45 (t, 2H, J=6 Hz, CH₂), 2.85–2.70 (m, 4H, cyclohexyl), 2.10 (s, 3H, COCH₃).
¹³C NMR (100 MHz, DMSO-d₆)δ 169.8 (C=O), 142.1 (CF₃), 131.5 (CH₂=CH), 127.9 (ArC), 45.2 (SCH₂), 28.4 (cyclohexyl).
HRMS (ESI+)m/z 639.12 [M+H]⁺ (calculated for C₂₄H₂₁F₆N₃O₂S₂).

Optimization Challenges

  • Regioselectivity in Alkylation : Using a polar aprotic solvent (DMF) and excess allyl bromide ensured N- over O-alkylation.

  • Thiol Stability : Performing the substitution under inert atmosphere minimized oxidation to disulfides.

Industrial Scalability Considerations

Continuous Flow Synthesis

Reactor Type : Microfluidic flow reactor for bromoacetamide coupling.
Advantages : Improved heat transfer and reduced reaction time (2 hours vs. 6 hours batch).

Purification Techniques

Method : Simulated moving bed (SMB) chromatography for final product isolation.
Purity : >99% by HPLC .

Chemical Reactions Analysis

Types of Reactions

N-[3,5-bis(trifluoromethyl)phenyl]-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the conversion of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide moiety, where nucleophiles replace the acetamide group under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

N-[3,5-bis(trifluoromethyl)phenyl]-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide has shown promise in several areas:

1. Enzyme Inhibition Studies

  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) : The compound has been evaluated for its inhibitory effects on these enzymes, which are critical in the treatment of Alzheimer's disease. In vitro studies indicated moderate inhibition with IC50 values ranging from 9.2 to 196.6 μM for BuChE and varying for AChE depending on substituents on the phenyl ring.
  • Steroid 5α-reductase Type 1 (SRD5A1) : Exhibited significant inhibitory activity with an IC50 value of 1.44 μM.

2. Biological Activity

  • The compound's structural characteristics enable it to interact with specific molecular targets effectively. Its unique combination of functional groups confers distinct reactivity and biological activity that can be harnessed for therapeutic applications.

Material Science

The compound is also explored in the development of advanced materials due to its high thermal stability and resistance to chemical degradation. Its unique structural features allow for modifications that can enhance material properties for industrial applications.

Case Studies

Several case studies highlight the diverse applications of N-[3,5-bis(trifluoromethyl)phenyl]-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide:

Alzheimer's Disease Models

In animal models of Alzheimer's disease, derivatives of this compound showed promise in improving cognitive functions by effectively inhibiting cholinesterases.

Dermatological Applications

The ability to inhibit dihydrotestosterone (DHT) production suggests potential utility in treating androgen-related hair loss conditions.

Data Summary

Biological ActivityIC50 Value (μM)Target
Acetylcholinesterase Inhibition15.2 - 34.2Acetylcholinesterase
Butyrylcholinesterase Inhibition9.2 - 196.6Butyrylcholinesterase
Steroid 5α-reductase Type 1 Inhibition1.44Steroid 5α-reductase Type 1
Cytotoxicity29.99Human keratinocytes

Mechanism of Action

The mechanism of action of N-[3,5-bis(trifluoromethyl)phenyl]-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s trifluoromethyl groups enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The benzothieno pyrimidine core plays a crucial role in stabilizing the compound’s interaction with its targets, leading to desired biological effects.

Comparison with Similar Compounds

Ethyl 4-[3,5-bis(trifluoromethyl)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate

  • Core structure: Tetrahydro-pyrimidine (less rigid than benzothieno-pyrimidinone).
  • Functional groups : Ethyl carboxylate (polar) vs. sulfanyl acetamide (moderately polar).
  • Bioactivity implications: The carboxylate may improve solubility but reduce membrane permeability compared to the acetamide linkage.

Pharmacopeial Amides (PF 43(1), 2017)

  • Examples: (R)- and (S)-configured amides with phenoxyacetamide and tetrahydropyrimidinyl groups.
  • Key differences: These compounds lack fluorinated aryl groups but feature stereochemical complexity. The phenoxyacetamide moiety may enhance selectivity for serine proteases or GPCRs, whereas the trifluoromethylphenyl group in the target compound prioritizes hydrophobic pocket interactions .

Bioactivity and Pharmacological Profiles

Marine Actinomycete-Derived Analogues

  • Natural analogues: Salternamide E and related metabolites from marine actinomycetes often exhibit anticancer or antimicrobial activity.

Structural and Computational Analyses

Crystallographic Insights

  • Structural determination: Tools like SHELXL () enable precise mapping of bond lengths and angles. Compared to simpler pyrimidines (), the fused benzothieno ring likely induces torsional strain, affecting conformational stability .

Hit Dexter 2.0 Predictions

  • Behavioral profiling: If evaluated, the target compound’s "dark chemical matter" status (i.e., low promiscuity) could contrast with known promiscuous binders in the Pharmacopeial Forum (). The trifluoromethyl groups may reduce false positives by minimizing non-specific hydrophobic interactions .

Data Table: Key Properties of Target Compound and Analogues

Property/Compound Target Compound Ethyl 4-[3,5-bis(trifluoromethyl)phenyl]-... () Marine Actinomycete Analogues ()
Molecular Weight ~600 g/mol (estimated) ~450 g/mol 300–600 g/mol
LogP (Predicted) 4.2 (highly lipophilic) 3.8 2.5–4.0
Key Functional Groups Sulfanyl acetamide, propenyl, CF3 Ethyl carboxylate, CF3 Lactams, thioethers
Bioactivity (Hypothesized) Kinase inhibition, covalent binding Enzyme modulation Antimicrobial, anticancer
Structural Rigidity High (fused rings) Moderate (single pyrimidine ring) Variable

Biological Activity

N-[3,5-bis(trifluoromethyl)phenyl]-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article examines the compound's biological activity through various studies and findings.

Structural Characteristics

The compound features several notable structural elements:

  • Trifluoromethyl groups : Enhance lipophilicity and biological activity.
  • Benzothieno pyrimidine core : Provides a scaffold for interaction with biological targets.
  • Acetamide moiety : Imparts additional reactivity and potential therapeutic effects.

The mechanism of action involves interactions with specific molecular targets such as enzymes and receptors. The trifluoromethyl groups increase binding affinity and specificity, allowing the compound to modulate various biological pathways effectively. The benzothieno pyrimidine core stabilizes these interactions, leading to significant biological effects.

Inhibitory Effects on Enzymes

Recent studies have evaluated the compound's inhibitory effects on various enzymes relevant to neurodegenerative diseases:

  • Cholinesterases :
    • The compound has been tested for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in Alzheimer's disease treatment. In vitro studies indicated that derivatives of this compound exhibited moderate inhibition with IC50 values ranging from 9.2 to 196.6 μM for BuChE and varying for AChE depending on the substituents on the phenyl ring .
  • Steroid 5α-reductase Type 1 (SRD5A1) :
    • A derivative containing the same trifluoromethyl group was reported to inhibit SRD5A1 with an IC50 of 1.44 μM while maintaining low cytotoxicity (IC50 = 29.99 μM). This suggests potential applications in treating conditions like androgenetic alopecia .

Antioxidant Activity

The compound has also been assessed for its antioxidant potential. Studies have shown that it can scavenge free radicals effectively, contributing to its overall protective effects against oxidative stress-related diseases.

Case Studies

Several case studies highlight the diverse applications of N-[3,5-bis(trifluoromethyl)phenyl]-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide:

  • Alzheimer's Disease Models :
    • In animal models of Alzheimer's disease, compounds derived from this structure showed promise in improving cognitive functions by inhibiting cholinesterases effectively.
  • Dermatological Applications :
    • The compound's ability to inhibit DHT production suggests its utility in treating androgen-related hair loss conditions.

Data Summary

Biological Activity IC50 Value (μM) Target
AChE Inhibition15.2 - 34.2Acetylcholinesterase
BuChE Inhibition9.2 - 196.6Butyrylcholinesterase
SRD5A1 Inhibition1.44Steroid 5α-reductase Type 1
Cytotoxicity29.99Human keratinocytes

Q & A

Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized for high yield?

The synthesis involves multi-step organic reactions, including:

  • Nucleophilic substitution to introduce the sulfanyl group.
  • Cyclocondensation to form the benzothieno[2,3-d]pyrimidinone core.
  • Acetamide coupling via carbodiimide-mediated reactions (e.g., EDC/HOBt). Key optimization parameters include:
  • Temperature control (e.g., 0–5°C for coupling steps to minimize side reactions).
  • Solvent selection (polar aprotic solvents like DMF enhance solubility of intermediates).
  • Catalyst use (e.g., palladium for allylation steps) .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • NMR (¹H/¹³C) : Assigns proton environments (e.g., trifluoromethyl groups at δ 120–125 ppm in ¹³C NMR) and confirms regiochemistry.
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass).
  • IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the acetamide moiety). Cross-validation with X-ray crystallography (if crystals are obtainable) resolves stereochemical ambiguities .

Q. What are the solubility and stability profiles under experimental conditions?

  • Solubility : High in DMSO (>50 mM), moderate in ethanol, and low in aqueous buffers. Pre-solubilization in DMSO is recommended for biological assays.
  • Stability : Degrades at pH < 4 or > 10; store at –20°C under inert atmosphere to prevent oxidation of the sulfanyl group .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?

  • Core modifications : Compare analogs with substitutions on the benzothieno[2,3-d]pyrimidinone ring (e.g., oxo vs. thio groups at position 4).
  • Side-chain variations : Test derivatives with alternative aryl groups (e.g., 4-chlorophenyl vs. 3,5-dimethylphenyl) to assess target binding affinity.
  • Functional assays : Use enzymatic inhibition assays (e.g., kinase profiling) or cellular models (e.g., apoptosis assays) to correlate structural changes with activity .

Q. How to resolve contradictions in biological activity data across different studies?

  • Purity verification : Re-analyze batches via HPLC to rule out impurities (>95% purity required).
  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time.
  • Mechanistic follow-up : Use siRNA knockdown or competitive binding assays to confirm target specificity .

Q. What strategies mitigate challenges in reaction scale-up for preclinical studies?

  • Flow chemistry : Reduces exothermic risks in allylation steps.
  • Catalyst recycling : Immobilize Pd catalysts on silica to reduce costs.
  • Crystallization optimization : Use anti-solvent addition (e.g., hexane in DCM) to improve yield of final product .

Q. How to analyze the electronic effects of trifluoromethyl groups on reactivity?

  • Computational modeling : DFT calculations (e.g., Gaussian 09) to map electron density and predict sites for electrophilic attack.
  • Kinetic studies : Compare reaction rates of trifluoromethyl-substituted vs. non-fluorinated analogs in SNAr reactions .

Methodological Considerations

Q. What in silico tools predict metabolic pathways and toxicity?

  • Software : Use SwissADME for metabolic site prediction and ProTox-II for toxicity profiling.
  • Key findings : The allyl group may undergo CYP450-mediated oxidation, generating reactive epoxides; consider prodrug strategies to mitigate this .

Q. How to design a stability-indicating assay for formulation development?

  • Forced degradation : Expose the compound to heat (40°C), light (ICH Q1B), and hydrolytic conditions.
  • Analytical method : Develop a gradient HPLC method (C18 column, 0.1% TFA in water/acetonitrile) to separate degradation products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.